5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- 5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- (±)12-HETE is one of the six monohydroxy fatty acids produced by the non-enzymatic oxidation of arachidonic acid. The biological activity of (±)12-HETE is similar to that of its constituent enantiomers. It aggregates neutrophils with an EC50 value of 40 nM.
, also known as 12-R-hete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, is considered to be an eicosanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in saliva, blood, urine, and cerebrospinal fluid. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has been found to be associated with the diseases known as cerebral vasospasm; has also been linked to the inborn metabolic disorders including peroxisomal biogenesis defect.
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274:1545-51; J Natl Cancer Inst 1994; 86:1145-51)
Brand Name: Vulcanchem
CAS No.: 71030-37-0
VCID: VC21250521
InChI: InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+
SMILES: CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)-

CAS No.: 71030-37-0

Cat. No.: VC21250521

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- - 71030-37-0

Specification

Description (±)12-HETE is one of the six monohydroxy fatty acids produced by the non-enzymatic oxidation of arachidonic acid. The biological activity of (±)12-HETE is similar to that of its constituent enantiomers. It aggregates neutrophils with an EC50 value of 40 nM.
, also known as 12-R-hete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, is considered to be an eicosanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in saliva, blood, urine, and cerebrospinal fluid. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has been found to be associated with the diseases known as cerebral vasospasm; has also been linked to the inborn metabolic disorders including peroxisomal biogenesis defect.
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274:1545-51; J Natl Cancer Inst 1994; 86:1145-51)
CAS No. 71030-37-0
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (5Z,8Z,10E,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+
Standard InChI Key ZNHVWPKMFKADKW-VXBMJZGYSA-N
Isomeric SMILES CCCCC/C=C\CC(/C=C\C=C/C/C=C/CCCC(=O)O)O
SMILES CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Canonical SMILES CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O

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